Sarcosine hydrochloride

Descripción general

Descripción

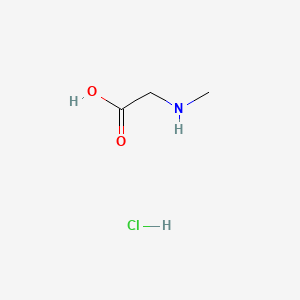

Sarcosine hydrochloride (C3H8ClNO2) is an amino acid intermediate in the metabolism of choline . It is naturally found in muscles and other body tissues . In the laboratory, it may be synthesized from chloroacetic acid and methylamine . Sarcosine is an intermediate in the metabolism of glycine .

Synthesis Analysis

Sarcosine can be synthesized from chloroacetic acid and methylamine . The reaction conditions involve these two reactants and sodium hydrogencarbonate in water for 0.5 hours. Then, hydrogen chloride is added in water at pH=2 at 35°C for 24 hours .

Molecular Structure Analysis

Sarcosine hydrochloride crystallizes in the monoclinic space group P21 with two molecules per unit cell of dimensions a = 9.00, b = 5.93, c = 5.41 Å, and β = 96.0° . The structure has been solved by the heavy-atom method, using intensities estimated visually from X-ray photographs .

Chemical Reactions Analysis

Sarcosine reduces the chemical corrosion of the Cu film surface by adsorption on Cu oxides, which affects the main complexation reaction .

Aplicaciones Científicas De Investigación

Prostate Cancer Biomarker Detection

Sarcosine hydrochloride is used in colorimetric assays for detecting urinary sarcosine, which is a biomarker for prostate cancer. This application is crucial for early diagnosis and monitoring of prostate cancer .

Information Encryption and Code Transmissions

It has been utilized in the development of code-editable multicolor chemiluminescent hydrogels. These hydrogels can translate editable code, facilitating secondary information encryption and code transmissions .

CO2 Capture in Power Plants

Aqueous sarcosine salts, including sarcosine hydrochloride, are fast carbon dioxide (CO2) absorbents. They are suitable for use in postcombustion CO2 capture in coal-fired power plants, contributing to environmental protection efforts .

Evaluation of Treatment Efficacy

Sarcosine levels can be used as a marker to evaluate the efficacy and compliance to betaine therapy in patients with remethylation disorders. It has shown high sensitivity and specificity compared to traditional biomarkers .

Analytical Methods Development

Sarcosine hydrochloride is involved in developing analytical methods for quantifying sarcosine as a cancer marker. This includes various biochemical assays that contribute to understanding cancer pathology .

Mecanismo De Acción

Target of Action

Sarcosine hydrochloride primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is responsible for the uptake of glycine and D-serine into cells . By inhibiting this transporter, sarcosine hydrochloride increases the levels of glycine and D-serine in the body .

Mode of Action

Sarcosine hydrochloride acts by inhibiting the GlyT1 transporter . This inhibition prevents the uptake of glycine and D-serine into cells, thereby increasing their levels in the body . The increased levels of these amino acids enhance their effects .

Biochemical Pathways

Sarcosine hydrochloride affects the metabolism of choline to glycine . It is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine hydrochloride is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .

Pharmacokinetics

It is known that sarcosine hydrochloride is rapidly degraded to glycine , which plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .

Result of Action

The inhibition of GlyT1 by sarcosine hydrochloride leads to increased levels of glycine and D-serine in the body . This increase enhances the effects of these amino acids . Sarcosine hydrochloride has been shown to alleviate symptoms of depression and schizophrenia, and improve cognition .

Safety and Hazards

When handling Sarcosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended . People should be kept away from and upwind of spill/leak .

Relevant Papers

One relevant paper titled “Colorimetric paper-based sarcosine assay with improved sensitivity” reports on a simple paper-based bienzymatic colorimetric assay for sarcosine as an important urinary biomarker of prostate cancer . All required assay reagents are pre-deposited on hydrophilic filter paper spots surrounded by a hydrophobic barrier .

Propiedades

IUPAC Name |

2-(methylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIFIROCHIWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-97-1 (Parent) | |

| Record name | Sarcosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060930 | |

| Record name | Sarcosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Sarcosine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sarcosine hydrochloride | |

CAS RN |

637-96-7 | |

| Record name | Glycine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sarcosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sarcosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARCOSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50V8R1ZE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

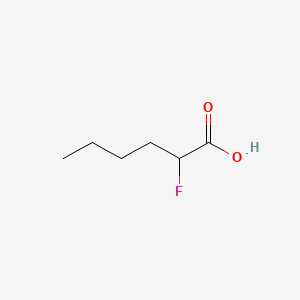

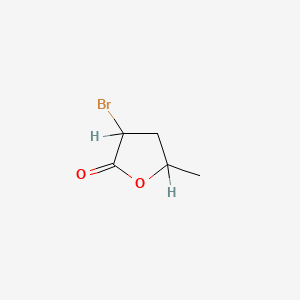

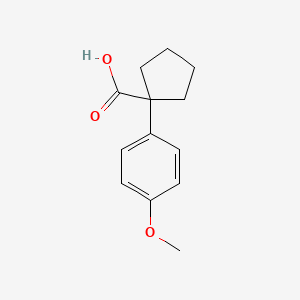

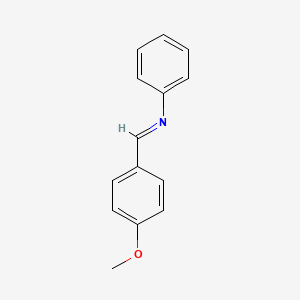

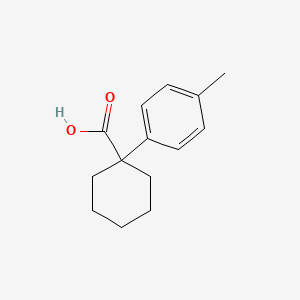

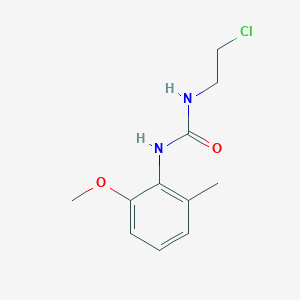

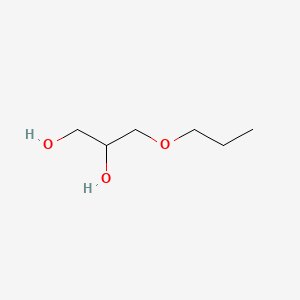

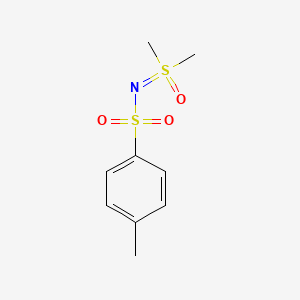

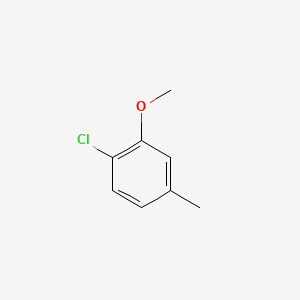

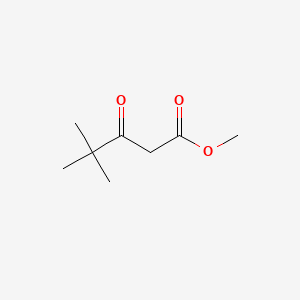

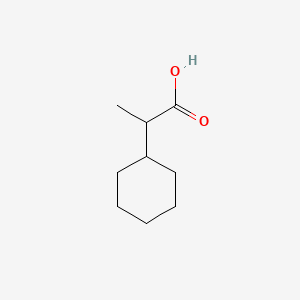

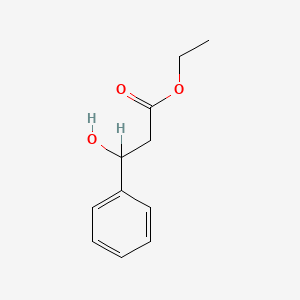

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

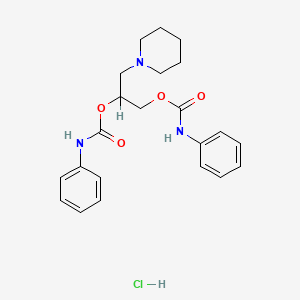

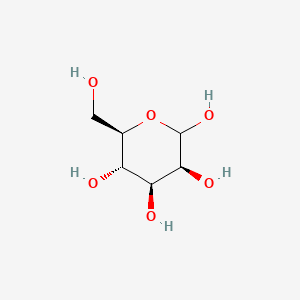

Feasible Synthetic Routes

Q & A

Q1: How does sarcosine hydrochloride behave in acidic solutions?

A1: NMR studies reveal that the mean lifetime of the amino group in sarcosine hydrochloride decreases as the concentration of sarcosine hydrochloride and its ester increase in acidic aqueous solutions []. This suggests a first-order dependence of the reaction rate on the concentration of these species. Additionally, the reaction rate is significantly influenced by the acidity of the solution, exhibiting a strong dependence on the inverse of hydrogen ion concentration (1/aH+) in highly acidic environments. This dependence diminishes as the solution becomes less acidic [].

Q2: What is the mechanism behind this pH-dependent behavior in acidic solutions?

A2: The observed behavior is attributed to proton exchange between the amino acid (or its ester) and a water molecule hydrogen-bonded to the amino group []. This exchange involves a two-step mechanism:

Q3: Are there any supramolecular applications of sarcosine hydrochloride?

A3: Yes, the interaction between sarcosine hydrochloride (Sarc) and the tetraphosphonate cavitand (Tiiii) receptor holds promise for applications like prostate cancer diagnostics [, ]. Researchers have successfully utilized Tiiii, immobilized on magnetic micro-beads, to selectively capture sarcosine hydrochloride from complex matrices like urine []. This capture mechanism exploits the host-guest chemistry between Tiiii and sarcosine hydrochloride. By adjusting the pH, sarcosine can be released from the Tiiii receptor, allowing for its detection via electrochemiluminescence (ECL) []. This approach offers a potential pathway for developing sensitive and cost-effective diagnostic tools for prostate cancer.

Q4: What insights do we have about the structure of sarcosine hydrochloride?

A4: Although a detailed spectroscopic characterization is not provided within the provided papers, the crystal and molecular structure of sarcosine hydrochloride have been previously determined []. This information serves as a foundation for understanding its interactions and properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.